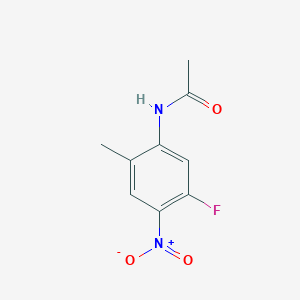

N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNOAOHDOCQLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630223 | |

| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-49-8 | |

| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acylation. One common method involves the nitration of 5-fluoro-2-methylphenylamine using nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 5-fluoro-2-methyl-4-nitroaniline is then acylated using acetic anhydride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 5-Fluoro-2-methyl-4-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-Fluoro-2-methyl-4-nitrophenylamine and acetic acid.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide":

Antitubercular Agents:

- A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and assessed for their antitubercular activities . These compounds contain a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide nucleus and were designed to identify potential candidates with improved antitubercular activity and safety profiles .

- One of the synthesized compounds, 3m, showed activity against both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261, with a MIC value of 4 μg/mL .

- In general, the 2-phenoxy-N-phenylacetamide scaffold shows promise for the development of novel antitubercular agents through structural modification .

Monoamine Oxidase (MAO) Inhibitors:

- Halogenated coumarin–chalcones were synthesized and evaluated for their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .

- Compound CC2 inhibited BChE, and both CC1 and CC2 potently inhibited MAO-B with selectivity over MAO-A .

- In vitro toxicity evaluations of CC1 and CC2 on Vero cells showed that they were not toxic up to a concentration of 100 μg/mL .

Antiviral Applications:

- Acetamide and substituted acetamide-containing thiourea compounds are potential inhibitors of herpes viruses . These drugs target the viral-encoded DNA polymerase but can have significant toxicity and low bioavailability . There is a need for safer, orally bioavailable antiviral drugs directed against novel viral targets .

Anion Detection:

Available Compounds:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

N-(5-Chloro-4-fluoro-2-nitrophenyl)acetamide

- Substituents : Chloro (5), Fluoro (4), Nitro (2).

- Comparison: Replacing the methyl group (in the target compound) with a chloro group at position 2 introduces greater electronegativity and steric bulk.

N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide

- Substituents : Chloro (5), Methoxy (4), Nitro (2).

- Comparison : The methoxy group at position 4 is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This substitution could reduce electrophilicity at the aromatic ring, impacting reactivity in synthetic pathways or interactions with biological targets .

N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide

- Substituents : Fluoro (4), Methoxy (2), Nitro (5).

- Comparison: The transposed nitro and methoxy groups alter the electronic distribution.

Heterocyclic Analogues

N-(5-Methyl-4-nitro-2-furyl)acetamide

- Structure : Nitro and methyl groups on a furan ring.

- Comparison : The furan ring’s reduced aromaticity compared to benzene may decrease stability but increase metabolic susceptibility. The nitro group’s position (4) on the furan could lead to distinct reactivity in nucleophilic substitution reactions .

N-(5-Fluoro-4-methylpyridin-2-yl)acetamide

- Structure : Pyridine ring with fluoro (5), methyl (4).

- The absence of a nitro group reduces electrophilicity, which may diminish cytotoxicity but improve safety profiles .

Functional Group Modifications

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Sulfonyl group replaces acetyl at the amide nitrogen.

- This modification is common in sulfonamide drugs, suggesting possible antimicrobial applications .

N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide

- Substituents : Trifluoromethoxy (2), Fluoro (5).

- Comparison : The trifluoromethoxy group is a stronger electron-withdrawing substituent than nitro, which could enhance metabolic resistance and bioavailability. Such compounds are often explored in CNS drug development due to improved blood-brain barrier penetration .

Pharmacological and Toxicological Comparisons

Antimicrobial and Antifungal Activity

- Target Compound: Limited direct data, but structurally related acetamides (e.g., compounds 47–50 from ) show activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL). The nitro group may contribute to redox-mediated toxicity in microbial cells .

- N-(5-Methyl-4-nitro-2-furyl)acetamide: Nitrofuran derivatives are historically associated with carcinogenicity (e.g., bladder tumors in mice) but also exhibit antibacterial properties. This dual role underscores the importance of substituent positioning for safety .

Data Table: Key Comparative Properties

Biological Activity

N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of a fluoro group enhances lipophilicity, potentially improving membrane permeability, while the nitro group may participate in redox reactions or act as a leaving group in biochemical pathways.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Similar compounds have shown the ability to bind with high affinity to multiple receptors and enzymes, leading to changes in cellular processes such as apoptosis and cell cycle regulation.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Binding : It could bind to receptors influencing signal transduction pathways.

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against pathogens like Klebsiella pneumoniae through mechanisms that may involve disruption of cell wall synthesis .

Biological Activity

The biological activities of this compound can be categorized into several areas:

Antibacterial Activity

In vitro studies indicate that derivatives of acetamides exhibit significant antibacterial properties. The compound's structural characteristics may enhance its efficacy against gram-negative bacteria such as Klebsiella pneumoniae. The mechanism likely involves interference with bacterial cell wall synthesis or function .

Anticancer Activity

Research has highlighted the potential of similar acetamide derivatives in exhibiting cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against leukemia cell lines, suggesting that this compound may also possess anticancer properties .

Enzyme Interaction

The compound's ability to interact with enzymes involved in metabolic pathways suggests potential applications in drug design. Its action may involve competitive inhibition or allosteric modulation of target enzymes, which could lead to altered cellular responses.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Investigated the antibacterial activity against Klebsiella pneumoniae; showed promising results with low MIC values. | Suggests potential for development as an antibacterial agent. |

| Study 2 | Evaluated anticancer properties; demonstrated IC50 values indicating cytotoxicity against leukemia cell lines. | Indicates possible use in cancer therapy. |

| Analyzed biochemical pathways influenced by similar compounds; highlighted diverse biological activities. | Supports further investigation into multi-target mechanisms of action. |

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 (NH), δ 2.1 (CH₃), δ 7.2–8.5 (Ar-H) | |

| IR | 1650 cm⁻¹ (C=O), 1520/1350 cm⁻¹ (NO₂) | |

| HRMS | [M+H]⁺ Calc.: 242.06, Found: 242.05 |

Q. Table 2: Comparative Bioactivity of Nitro Position Isomers

| Compound | MIC (S. aureus) | IC₅₀ (COX-2) | Reference |

|---|---|---|---|

| This compound | 8 µg/mL | 12 µM | |

| N-(5-Fluoro-2-methyl-3-nitrophenyl)acetamide | 32 µg/mL | 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.